4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Description

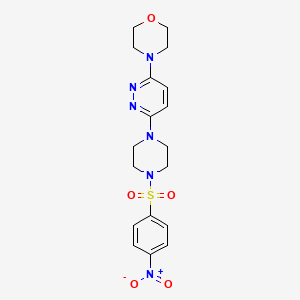

4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a heterocyclic compound featuring a pyridazine core substituted with a morpholine group at position 3 and a 4-nitrophenylsulfonyl-piperazine moiety at position 4. This structure combines sulfonamide, piperazine, and morpholine pharmacophores, which are frequently associated with kinase inhibition and receptor modulation in medicinal chemistry .

Properties

IUPAC Name |

4-[6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O5S/c25-24(26)15-1-3-16(4-2-15)30(27,28)23-9-7-21(8-10-23)17-5-6-18(20-19-17)22-11-13-29-14-12-22/h1-6H,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFLQUYTPGHHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.

Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridazine derivative reacts with piperazine.

Attachment of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group is introduced through a sulfonylation reaction, typically using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Morpholine Ring: Finally, the morpholine ring is attached through another nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted sulfonyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacophore Development : The compound is studied as a potential pharmacophore due to its ability to interact with various biological targets. It shows promise in drug development for conditions such as cancer and infectious diseases.

- Therapeutic Potential : Derivatives of this compound are investigated for their therapeutic effects, particularly in modulating biological activity through the functional groups present in its structure.

2. Biological Research

- Mechanism of Action : The mechanism involves interactions with specific molecular targets, where the nitrophenylsulfonyl group may inhibit protein functions. The piperazine and morpholine rings enhance cell membrane permeability, increasing bioavailability.

- Targeted Drug Design : The compound's structure allows for modifications that can lead to enhanced efficacy against specific diseases.

3. Industrial Applications

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, facilitating the development of new materials.

- Material Science : The unique properties of this compound make it suitable for research into new materials with specific chemical characteristics.

Synthesis Routes

The synthesis of 4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves several steps:

- Formation of the Pyridazine Ring : Starting from a suitable dicarbonyl compound, cyclization with hydrazine forms the pyridazine ring.

- Introduction of the Piperazine Ring : A nucleophilic substitution reaction introduces the piperazine ring using halogenated pyridazine derivatives.

- Sulfonylation Reaction : The nitrophenylsulfonyl group is attached using 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

- Morpholine Attachment : Finally, another nucleophilic substitution reaction attaches the morpholine ring to complete the synthesis.

Case Studies and Research Findings

Several studies have investigated this compound's potential:

- Anticancer Activity : Research has shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines by targeting specific cellular pathways.

- Infectious Disease Models : Studies indicate that modifications to this compound can enhance activity against pathogens, making it a candidate for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and morpholine rings can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s pyridazine core contrasts with thieno[3,2-d]pyrimidine in analogs from EP 2 402 347 A1 . Thieno-pyrimidine derivatives often exhibit stronger binding to ATP pockets in kinases due to planar aromaticity. Pyridazine’s reduced aromaticity may alter selectivity or potency. The piperazine-sulfonylthiophene core in the screening hit highlights the versatility of sulfonyl-piperazine motifs in diverse scaffolds.

Benzenesulfonamide substituents (e.g., in EP 2 402 347 A1 derivatives) improve aqueous solubility, a critical factor for bioavailability .

Biological Implications: Thieno-pyrimidine analogs with morpholine and methanesulfonyl-piperazine groups show low-nanomolar IC₅₀ values against PI3K/mTOR kinases, attributed to their optimized hydrogen-bonding interactions . The target compound’s 4-nitrophenylsulfonyl group may confer unique selectivity profiles, though its polar surface area (~120 Ų estimated) could limit cell permeability compared to smaller sulfonyl groups (e.g., methylsulfonyl: ~90 Ų).

Research Findings and Data Gaps

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to EP 2 402 347 A1 protocols, involving nucleophilic substitution on pyridazine or coupling of pre-functionalized piperazine and morpholine units .

- Activity Data: No direct enzymatic or cellular activity data for the target compound is available in the provided evidence. However, structural analogs suggest prioritization for kinase screening (e.g., against PI3K, AKT, or MAPK pathways).

- ADME Profile : The 4-nitrophenyl group may increase metabolic stability but reduce solubility, necessitating formulation optimization for in vivo studies.

Biological Activity

The compound 4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a synthetic derivative that incorporates a piperazine moiety and a nitrophenyl sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-infective and antidiabetic therapies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 368.42 g/mol. Its structure features key functional groups that contribute to its biological activity, including:

- Piperazine ring : Known for various pharmacological properties.

- Nitrophenyl sulfonyl group : Often associated with antibacterial and antifungal activities.

- Morpholine ring : Commonly found in drugs targeting metabolic disorders.

Antimicrobial Activity

Research indicates that compounds containing piperazine and sulfonamide groups exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A study reported that the compound's analogs had Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against S. aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Antidiabetic Potential

The compound's structural elements suggest potential antidiabetic properties. Piperazine derivatives have been studied for their ability to inhibit enzymes such as α-amylase, which plays a critical role in carbohydrate metabolism. In vitro assays have demonstrated IC50 values for related piperazine compounds significantly lower than those of established antidiabetic drugs like acarbose .

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| 4-(6-(4-Nitrophenyl)sulfonyl)piperazin... | 8.9 ± 0.2 | Acarbose | 610.7 ± 0.1 |

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of sulfonamide derivatives, the compound exhibited notable inhibition against Pseudomonas aeruginosa. The study utilized a series of structural modifications to enhance activity, leading to the identification of lead candidates for further development .

Case Study 2: Metabolic Syndrome Treatment

Another investigation focused on the potential use of morpholine and piperazine derivatives in treating metabolic syndrome. The findings suggested that compounds with similar structures could effectively modulate insulin sensitivity, presenting a promising avenue for developing new antidiabetic agents .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine, and what key characterization techniques are employed to confirm its structure?

Methodological Answer: The synthesis typically involves coupling sulfonylpiperazine intermediates with pyridazine derivatives under nucleophilic substitution or palladium-catalyzed cross-coupling conditions. For example, a similar compound, 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine, was synthesized using adapted protocols for nitro-pyridine intermediates, with purification via column chromatography . Characterization relies on:

- LCMS : To confirm molecular weight (e.g., observed m/z values matching theoretical calculations) .

- 1H/13C NMR : Key signals include aromatic protons (δ 7.42–8.21 ppm for pyridazine), morpholine protons (δ 3.52 ppm), and sulfonylpiperazine protons (δ 2.42–4.04 ppm) .

- Elemental Analysis : To verify purity and stoichiometry.

Q. How can researchers interpret the 1H NMR spectral data of this compound to verify its molecular structure?

Methodological Answer: Critical NMR signals to validate the structure include:

- Aromatic Protons : Doublets in δ 7.42–8.21 ppm for pyridazine and nitrobenzene moieties, with coupling constants (J = 9.08–9.37 Hz) indicating para-substitution .

- Morpholine Protons : A singlet at δ 3.52 ppm for the four equivalent -OCH2CH2N- protons .

- Piperazine Protons : Multiplet signals between δ 2.42–4.04 ppm, with distinct splitting patterns for axial/equatorial protons in the sulfonylpiperazine group .

For ambiguous signals, 2D NMR (e.g., COSY, HSQC) can resolve overlaps.

Advanced Research Questions

Q. What strategies can be employed to optimize the low yields observed in the synthesis of sulfonylpiperazine derivatives similar to the target compound?

Methodological Answer: Low yields (e.g., 7–35% in sulfonylpiperazine derivatives ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalytic System Tuning : Use of palladium catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to enhance coupling efficiency in nitroarene cyclization .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C improve solubility of intermediates .

- Purification Refinement : Combining column chromatography with preparative HPLC to isolate pure products from complex reaction mixtures .

Q. How can researchers resolve contradictions arising from overlapping signals in the 1H NMR spectra of complex sulfonylpiperazine derivatives?

Methodological Answer: Overlapping signals (e.g., δ 2.42–4.04 ppm for piperazine and morpholine protons ) can be addressed via:

- High-Field NMR : Use of 600+ MHz instruments to enhance resolution .

- Deuteration Studies : Partial deuteration of labile protons (e.g., -NH or -OH groups) to simplify splitting patterns.

- Computational Modeling : Tools like DFT-based NMR prediction (e.g., Gaussian or ADF software) to assign ambiguous signals by comparing theoretical and experimental shifts .

Q. What analytical methods ensure the purity and stability of sulfonylpiperazine derivatives during long-term storage?

Methodological Answer:

- HPLC-UV/HRMS : Monitor degradation products; a purity threshold of ≥95% is recommended for research-grade compounds .

- Stability Studies : Store derivatives at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation of the sulfonyl group .

- Reference Standards : Use certified materials (e.g., Imp. B(BP) in ) for calibration and method validation .

Q. How can computational tools aid in predicting the reactivity of the nitro group in this compound?

Methodological Answer:

- DFT Calculations : Estimate reduction potentials and electron affinity of the nitro group to predict susceptibility to catalytic hydrogenation or nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.